molecular formula C14H10BrClO2 B13857234 3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde

3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde

Cat. No.: B13857234
M. Wt: 325.58 g/mol
InChI Key: PWYQVEORVYNFER-UHFFFAOYSA-N
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Description

3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde is an organic compound that features a bromine atom, a chlorophenyl group, and a hydroxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 4-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 5-bromo-2-hydroxybenzaldehyde is reacted with 4-chlorobenzyl chloride under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzoic acid.

    Reduction: 3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and chlorophenyl groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Similar in structure but with an iodine atom instead of a chlorophenyl group.

    4-Bromo-2-(4-chlorophenyl)-1-methyl-5: Another compound with a bromine and chlorophenyl group but different functional groups.

Uniqueness

3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and chlorophenyl groups can influence its physicochemical properties and interactions with other molecules.

Properties

Molecular Formula

C14H10BrClO2

Molecular Weight

325.58 g/mol

IUPAC Name

3-bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H10BrClO2/c15-13-7-10(6-11(8-17)14(13)18)5-9-1-3-12(16)4-2-9/h1-4,6-8,18H,5H2

InChI Key

PWYQVEORVYNFER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(C(=C2)Br)O)C=O)Cl

Origin of Product

United States

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